2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate
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Overview
Description
2,3-Dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2H-1,3-benzothiazole can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides with carbon dioxide as a raw material .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst under solvent-free conditions has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2,3-Dimethyl-2H-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2H-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a single methyl group.
Benzothiazole: Lacks the methyl groups present in 2,3-dimethyl-2H-1,3-benzothiazole.
2-Aminobenzothiazole: Contains an amino group instead of methyl groups.
Uniqueness
2,3-Dimethyl-2H-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H15NO4S2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H11NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-7H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
VNDLIVRKQVEZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C2=CC=CC=C2S1)C.COS(=O)(=O)O |
Origin of Product |
United States |
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